5-[(5-Iodofuran-2-yl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione 5-[(5-Iodofuran-2-yl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Brand Name: Vulcanchem
CAS No.: 126965-20-6
VCID: VC6319277
InChI: InChI=1S/C11H9IO5/c1-11(2)16-9(13)7(10(14)17-11)5-6-3-4-8(12)15-6/h3-5H,1-2H3
SMILES: CC1(OC(=O)C(=CC2=CC=C(O2)I)C(=O)O1)C
Molecular Formula: C11H9IO5
Molecular Weight: 348.092

5-[(5-Iodofuran-2-yl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione

CAS No.: 126965-20-6

Cat. No.: VC6319277

Molecular Formula: C11H9IO5

Molecular Weight: 348.092

* For research use only. Not for human or veterinary use.

5-[(5-Iodofuran-2-yl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione - 126965-20-6

Specification

CAS No. 126965-20-6
Molecular Formula C11H9IO5
Molecular Weight 348.092
IUPAC Name 5-[(5-iodofuran-2-yl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Standard InChI InChI=1S/C11H9IO5/c1-11(2)16-9(13)7(10(14)17-11)5-6-3-4-8(12)15-6/h3-5H,1-2H3
Standard InChI Key COVGXCJCQUSUJH-UHFFFAOYSA-N
SMILES CC1(OC(=O)C(=CC2=CC=C(O2)I)C(=O)O1)C

Introduction

Chemical Identity and Structural Features

Molecular Structure

The compound’s structure consists of a Meldrum’s acid scaffold (a six-membered 1,3-dioxane-4,6-dione ring) with a 5-iodofuran-2-ylmethylidene group at the 5-position. The iodine atom on the furan ring introduces significant polarizability and serves as a potential site for further functionalization.

Key structural attributes:

  • Meldrum’s acid core: Provides two ketone groups and two methyl substituents at the 2-position, conferring rigidity and electrophilic reactivity .

  • Iodinated furan substituent: The 5-iodofuran-2-yl group enhances the compound’s potential for cross-coupling reactions (e.g., Suzuki-Miyaura) due to the iodine’s leaving-group capability .

PropertyValue/Description
Molecular FormulaC₁₁H₁₀IO₅
Molecular Weight362.10 g/mol
Log P (octanol-water)~2.1 (estimated via XLOGP3)
SolubilityLow in water; soluble in DCM, DMF, or THF
Melting Point180–185°C (decomposes)

Synthesis and Reaction Pathways

Knoevenagel Condensation

The compound is synthesized via a Knoevenagel condensation between Meldrum’s acid and 5-iodofuran-2-carbaldehyde. This reaction typically employs a base (e.g., pyridine) in a polar aprotic solvent (e.g., ethanol or dichloromethane) under reflux .

Example procedure:

  • Reactants: Meldrum’s acid (1.2 equiv), 5-iodofuran-2-carbaldehyde (1.0 equiv).

  • Conditions: Ethanol, pyridine (catalytic), reflux for 2–4 hours.

  • Workup: Precipitation upon cooling, followed by filtration and recrystallization from methanol .

Mechanistic Insight:
The base deprotonates Meldrum’s acid, generating an enolate that attacks the aldehyde’s carbonyl carbon. Subsequent dehydration forms the α,β-unsaturated ketone linkage .

Physicochemical Properties and Stability

Thermal Stability

The compound decomposes above 180°C, consistent with Meldrum’s acid derivatives, which undergo retro-Diels-Alder reactions at elevated temperatures .

Solubility and Partitioning

  • Solubility: Limited aqueous solubility (≤1 mg/mL) due to the hydrophobic furan and methyl groups. Miscible with organic solvents like DMF or THF .

  • Lipophilicity: A calculated Log P of ~2.1 suggests moderate membrane permeability, making it suitable for drug delivery studies .

Applications in Organic Synthesis

Intermediate for Heterocycle Synthesis

The α,β-unsaturated ketone moiety facilitates cyclization reactions to form quinolines, pyridines, or pyrroles. For example, heating with ammonium acetate yields iodinated heterocycles .

Radiolabeling and Imaging

The iodine-127 (or radioactive iodine-125) variant could serve as a precursor for radiotracers in positron emission tomography (PET) .

ParameterValue
GHS PictogramCorrosion, Health Hazard
Signal WordDanger
Precautionary StatementsP301+P312+P330 (IF SWALLOWED)

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